molecular formula C17H15N3O4 B2552382 2-(2-methoxyphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide CAS No. 880791-60-6

2-(2-methoxyphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide

Cat. No.: B2552382
CAS No.: 880791-60-6
M. Wt: 325.324
InChI Key: SOCTZAGAZCZZON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methoxyphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide is a high-purity synthetic compound designed for medicinal chemistry and oncology research. This molecule features a 1,2,5-oxadiazole core, a privileged scaffold in drug discovery known for its diverse biological activities. The 1,2,5-oxadiazole ring, and its isomer 1,3,4-oxadiazole, are recognized as valuable bioisosteres for ester and amide functional groups, which can fine-tune the properties of lead compounds . Research into analogous oxadiazole derivatives has demonstrated significant potential in anticancer applications, with mechanisms of action that may include the inhibition of key enzymes and proteins involved in cancer cell proliferation . Compounds with this scaffold have shown promise in inducing apoptosis and cell cycle arrest in various cancer cell lines . The structural architecture of this acetamide derivative makes it a compelling candidate for screening against a panel of biological targets, particularly for researchers investigating novel small-molecule inhibitors. It is suitable for use in initial bioactivity assays, hit-to-lead optimization studies, and as a building block in the synthesis of more complex molecular entities. This product is provided for research purposes only. It is strictly labeled "For Research Use Only" and is not intended for any human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(2-methoxyphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4/c1-22-13-9-5-6-10-14(13)23-11-15(21)18-17-16(19-24-20-17)12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOCTZAGAZCZZON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NC2=NON=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2-methoxyphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C17H15N3O4
  • Molecular Weight : 325.32 g/mol
  • CAS Number : 880791-60-6

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, which prevents substrate access and alters metabolic pathways.
  • Receptor Binding : It acts as a ligand for certain receptors, modulating their activity and affecting downstream signaling pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Studies have shown that derivatives of oxadiazole compounds can possess significant anticancer properties. For instance, certain oxadiazole derivatives have been reported to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo models. The mechanism often involves cell cycle arrest and modulation of apoptotic pathways.

Antimicrobial Activity

The compound has also been screened for antimicrobial properties. Preliminary studies suggest effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.

Anti-inflammatory Effects

Research into the anti-inflammatory properties of similar compounds suggests that this compound may reduce inflammation markers through inhibition of pro-inflammatory cytokines.

Case Studies and Research Findings

StudyFindings
Anticancer Activity A study demonstrated that oxadiazole derivatives could inhibit the proliferation of MCF-7 breast cancer cells with IC50 values in the micromolar range .
Antimicrobial Testing Another investigation revealed that the compound exhibited significant antibacterial activity against E. coli and S. aureus .
Anti-inflammatory Response Research indicated that similar oxadiazole compounds reduced TNF-alpha levels in LPS-stimulated macrophages .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Modifications in the phenoxy or oxadiazole moieties can significantly alter its potency and selectivity for biological targets. For example:

  • Substituting different groups on the phenyl ring can enhance anticancer activity.
  • Alterations to the methoxy group can affect solubility and bioavailability.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole structure. For instance, derivatives similar to 2-(2-methoxyphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide have shown significant cytotoxic effects against various cancer cell lines:

Compound Cell Line Percent Growth Inhibition (PGI)
Compound 6hSNB-1986.61%
Compound 6hOVCAR-885.26%
Compound 6hNCI-H4075.99%
Compound 6hHOP-9267.55%

These findings suggest that the incorporation of the oxadiazole ring enhances the anticancer activity of the compound .

Antibacterial Activity

The oxadiazole derivatives have also been investigated for their antibacterial properties. Compounds with similar structures have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For example, studies on related oxadiazole derivatives indicated promising results in inhibiting bacterial growth and reducing lipoxygenase activity .

Case Studies

Several case studies have documented the efficacy of oxadiazole derivatives in clinical settings:

  • Anticancer Efficacy : A study reported that a series of oxadiazole derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting their potential as lead compounds for drug development .
  • Antibacterial Studies : Research on similar compounds revealed their ability to combat resistant strains of bacteria, indicating their potential use in treating infections caused by multidrug-resistant organisms .

Comparison with Similar Compounds

Phenoxy Substituents

  • BH53189: A closely related analog, 2-(3,5-dimethylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide (C₁₈H₁₇N₃O₃, MW 323.35), replaces the methoxy group with two methyl groups at positions 3 and 5 on the phenoxy ring. This substitution increases steric bulk and hydrophobicity, which may alter binding affinity in biological systems .
  • Compound 5k (): 2-(2-Methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide shares the same phenoxy group but uses a thiadiazole core instead of oxadiazole. The thiadiazole’s sulfur atom introduces distinct electronic properties and may reduce metabolic stability compared to oxadiazoles .

Heterocyclic Core Modifications

  • 1,2,5-Oxadiazole vs. highlights that 1,2,5-oxadiazoles can undergo photochemical interconversion to 1,3,4-oxadiazoles, suggesting unique reactivity under specific conditions . Compound 5l (): N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide has a thiadiazole core with an ethylthio substituent. Thiadiazoles are more prone to metabolic oxidation, which could limit their in vivo half-life compared to oxadiazoles .

Substituent Variations on the Heterocyclic Ring

  • 4-Phenyl-1,2,5-oxadiazol-3-yl vs. 6-Trifluoromethylbenzothiazole-2-yl () :
    • The patent compound N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2-methoxyphenyl)acetamide replaces the oxadiazole with a benzothiazole ring. The trifluoromethyl group enhances electronegativity and may improve blood-brain barrier penetration, whereas the oxadiazole in the target compound offers simpler synthetic accessibility .

Comparative Data Table

Compound Name Core Structure Substituents (Acetamide Side Chain) Melting Point (°C) Yield (%) Key Features
2-(2-Methoxyphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide (Target) 1,2,5-Oxadiazole 2-Methoxyphenoxy Not reported Not reported High metabolic stability, photochemical reactivity
BH53189 () 1,2,5-Oxadiazole 3,5-Dimethylphenoxy Not reported Not reported Increased hydrophobicity
Compound 5k () 1,3,4-Thiadiazole 2-Methoxyphenoxy, methylthio 135–136 72 Lower stability due to sulfur
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2-methoxyphenyl)acetamide () Benzothiazole 2-Methoxyphenyl Not reported Not reported Enhanced electronegativity

Q & A

Q. What are the recommended synthetic routes for 2-(2-methoxyphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide, and how are intermediates purified?

Methodological Answer: The synthesis typically involves multi-step reactions:

  • Substitution Reaction: Reacting substituted phenols (e.g., 2-methoxyphenol) with chloroacetyl chloride or similar electrophiles under alkaline conditions to form ether linkages .
  • Oxadiazole Ring Formation: Cyclization of thiosemicarbazides or nitrile derivatives using dehydrating agents like polyphosphoric acid (PPA) or iodine .
  • Condensation: Coupling the oxadiazole intermediate with an acetamide derivative using condensing agents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, EDC) in dichloromethane or DMF .

Purification Methods:

  • Recrystallization from solvents like pet-ether, ethyl acetate, or methanol .
  • Column chromatography (silica gel) with gradient elution (e.g., CH₂Cl₂/MeOH) .

Key Characterization Data (Example):

TechniqueObserved Data (Compound 3c in )
IR (cm⁻¹) 3509 (-NH), 1667 (C=O), 611 (C-S)
¹H NMR (δ ppm) 3.8 (-OCH₃), 4.0 (-CH₂), 7.5-8.1 (Ar-H)
MS (m/z) 430.2 (M+1)

Q. How is the compound characterized post-synthesis, and what analytical techniques are critical?

Methodological Answer:

  • Spectroscopic Analysis:
    • IR Spectroscopy: Identifies functional groups (e.g., C=O at ~1667 cm⁻¹, -NH at ~3500 cm⁻¹) .
    • NMR (¹H/¹³C): Confirms molecular structure via chemical shifts (e.g., methoxy protons at δ 3.8 ppm, aromatic protons at δ 6.9–8.1 ppm) .
  • Mass Spectrometry (MS): Validates molecular weight (e.g., M+1 peak at m/z 430.2) .
  • Elemental Analysis: Ensures stoichiometric purity (e.g., C, H, N content within ±0.4% of theoretical values) .

Advanced Tip: Use X-ray crystallography to resolve ambiguities in stereochemistry or hydrogen bonding patterns, as demonstrated for similar acetamide derivatives .

Advanced Research Questions

Q. How to design experiments to evaluate the compound’s biological activity, and what controls are essential?

Methodological Answer:

  • In Vitro Assays:
    • Antimicrobial Activity: Use broth microdilution (CLSI guidelines) to determine MIC against bacterial/fungal strains .
    • Anticancer Screening: MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculation .
  • Experimental Controls:
    • Negative Control: Solvent-only treated cells (e.g., DMSO ≤0.1%).
    • Positive Control: Standard drugs (e.g., doxorubicin for cytotoxicity, ciprofloxacin for antimicrobial tests) .
  • Dose-Response Curves: Use 6–8 concentration points (e.g., 1–100 µM) in triplicate to ensure reproducibility .

Data Contradiction Example: If bioactivity varies across assays, cross-validate via flow cytometry (apoptosis) or ROS detection to confirm mechanisms .

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

  • Case Study: Discrepancy between NMR and crystallography data for amide conformation .
    • Step 1: Re-examine NMR sample preparation (e.g., solvent deuteration, temperature effects).
    • Step 2: Compare experimental NMR shifts with computational predictions (e.g., DFT calculations).
    • Step 3: Validate via X-ray crystallography to resolve spatial arrangements (e.g., dihedral angles between aromatic rings) .
  • Cross-Technique Validation: Use 2D NMR (COSY, NOESY) to confirm proton-proton proximities and rule out tautomerism .

Q. What strategies optimize yield and purity in large-scale synthesis?

Methodological Answer:

  • Reaction Optimization:
    • Temperature: Reflux in aprotic solvents (e.g., DMF at 80–100°C) for faster cyclization .
    • Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) for oxadiazole ring formation efficiency .
  • Scalability:
    • Use continuous flow reactors for exothermic steps (e.g., chloroacetylation) to improve safety and consistency .
    • Implement Quality-by-Design (QbD) principles for DOE (Design of Experiments) to identify critical process parameters .

Q. How to investigate the compound’s environmental impact and degradation pathways?

Methodological Answer:

  • Fate Studies:
    • Hydrolysis: Incubate at varying pH (3–10) and analyze via HPLC for degradation products .
    • Photolysis: Expose to UV light (λ = 254 nm) and monitor by LC-MS for byproducts .
  • Ecotoxicology:
    • Daphnia magna Acute Toxicity: 48-h immobilization assay (OECD 202) .
    • Algal Growth Inhibition: 72-h test (OECD 201) to assess EC₅₀ .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.